



Application Notes and Protocols for Dynamin Inhibitors in Cell Culture Experiments

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A Note on "**Divin**": The term "**Divin**" did not yield specific results for a commercially available or widely researched dynamin inhibitor. The following application notes and protocols are based on the well-characterized dynamin inhibitor, Dynasore, and other commonly used dynamin inhibitors. The principles and methods described are generally applicable to small molecule inhibitors of dynamin.

Introduction

Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis.[1][2] It plays a critical role in various cellular processes, including receptor-mediated endocytosis, synaptic vesicle recycling, cytokinesis, and intracellular trafficking.[1][2][3] Dynamin inhibitors are valuable tools for studying these processes by acutely blocking dynamin function.[3][4] These small molecules, such as Dynasore, interfere with the GTPase activity of dynamin, thereby preventing vesicle budding and subsequent downstream events.[2][4]

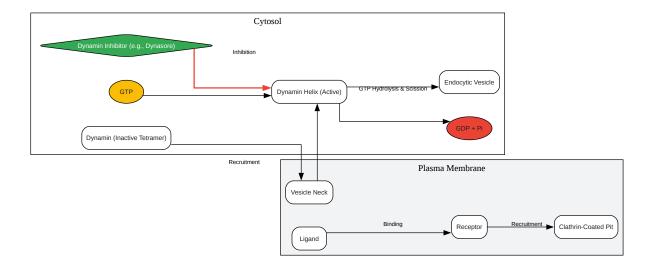
These application notes provide detailed protocols for utilizing dynamin inhibitors in cell culture experiments to investigate their effects on cellular functions.

Mechanism of Action

Dynamin exists as a tetramer in the cytosol and is recruited to the neck of newly forming vesicles at the plasma membrane.[4] Upon GTP hydrolysis, dynamin oligomerizes into a helical collar that constricts and ultimately severs the vesicle neck, releasing the vesicle into the



cytoplasm.[4][5] Dynamin inhibitors, like Dynasore, are non-competitive inhibitors of the GTPase activity of dynamin 1 and dynamin 2.[1] By inhibiting this activity, they stall the fission process, leading to an accumulation of clathrin-coated pits at the plasma membrane.[1][4]



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Caption: Mechanism of dynamin-mediated endocytosis and its inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various dynamin inhibitors. It is crucial to determine the optimal concentration for each cell line and experimental condition through a dose-response study.



Compound	Target Domain	Dynamin I Inhibition (IC50)	Dynamin II Inhibition (IC50)	Receptor- Mediated Endocytosi s Inhibition (µM)	Reference
Dynole-2- 24™	N/A	0.56 μΜ	5.4 μΜ	-	Gordon et al. 2013[3]
Dyngo-4a™	N/A	380 nM	2.6 μΜ	-	[3]
Trifluoperazin e	GTPase domain	2.6 ± 0.7 μM	Similar to Dynamin I	-	Prichard, K. L., 2022[1]
MiTMAB	PH domain	-	-	-	[6]
Bis-T-22	N/A	Sub- micromolar	-	-	[6]

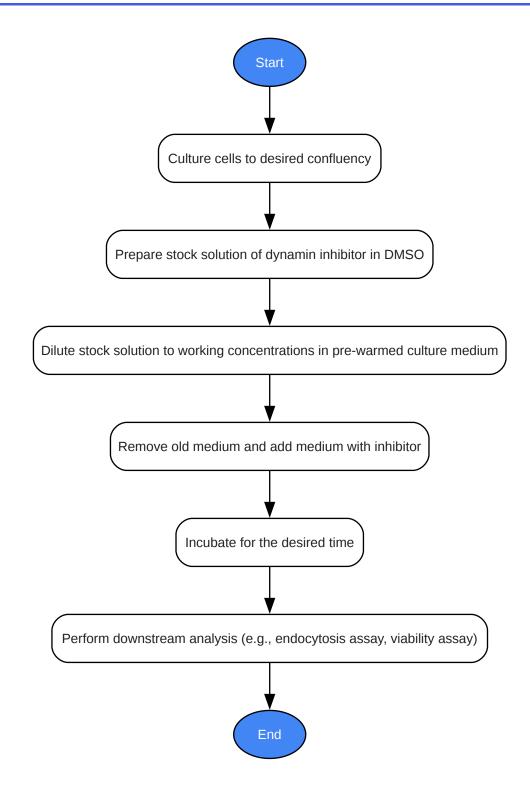
Note: IC50 values can vary depending on the assay conditions and cell type used.

Experimental Protocols

Protocol 1: General Guidelines for Using Dynamin Inhibitors in Cell Culture

This protocol provides a general workflow for treating cultured cells with a dynamin inhibitor.





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